tert-butyl ((5-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate
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Overview
Description
tert-butyl ((5-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate: is a pharmaceutical intermediate compound that plays a crucial role in the synthesis of various drugs, including anticancer medications such as Lorlatinib . This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a pyrazole ring substituted with a bromine atom and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((5-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of tert-butyl carbamate and a brominated pyrazole compound under controlled conditions. The reaction is often carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as automated flash chromatography is also common .
Chemical Reactions Analysis
Types of Reactions: tert-butyl ((5-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring and its substituents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrazole ring .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl ((5-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biology and medicine, this compound is primarily used in the synthesis of pharmaceutical drugs. It is a key intermediate in the production of Lorlatinib, an anticancer drug used to treat non-small cell lung cancer . Its role in drug synthesis highlights its importance in medicinal chemistry and pharmaceutical research.
Industry: In the industrial sector, this compound is used in the large-scale production of pharmaceutical intermediates. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl ((5-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate involves its role as an intermediate in drug synthesis. In the case of Lorlatinib, the compound undergoes further chemical transformations to form the active drug molecule. The molecular targets and pathways involved in these transformations depend on the specific reactions and conditions used in the synthesis process .
Comparison with Similar Compounds
- tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)carbamate
- tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
Uniqueness: tert-butyl ((5-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyrazole ring. The presence of a bromine atom at the 5-position and a methyl group at the 1-position distinguishes it from other similar compounds. This unique structure contributes to its specific reactivity and applications in drug synthesis .
Properties
Molecular Formula |
C10H16BrN3O2 |
---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromo-1-methylpyrazol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-6-7-5-8(11)14(4)13-7/h5H,6H2,1-4H3,(H,12,15) |
InChI Key |
APJVVWMCQRIKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C(=C1)Br)C |
Origin of Product |
United States |
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